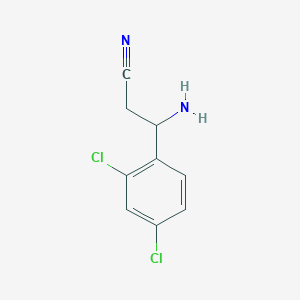

3-Amino-3-(2,4-dichlorophenyl)propanenitrile

Description

3-Amino-3-(2,4-dichlorophenyl)propanenitrile is a β-amino nitrile derivative featuring a dichlorophenyl substituent at the β-position and a nitrile functional group. β-Amino nitriles are critical intermediates in pharmaceutical synthesis, particularly for generating amides and carboxylic acids via enzymatic or chemical hydration . The dichlorophenyl group likely enhances lipophilicity and influences electronic properties, which may affect reactivity and biological activity.

Properties

Molecular Formula |

C9H8Cl2N2 |

|---|---|

Molecular Weight |

215.08 g/mol |

IUPAC Name |

3-amino-3-(2,4-dichlorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8Cl2N2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2 |

InChI Key |

JYYBCHTYMIOOLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CC#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanenitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine and a nitrile source. One common method involves the use of a reductive amination reaction, where 2,4-dichlorobenzaldehyde is reacted with ammonia and hydrogen cyanide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-3-(2,4-dichlorophenyl)propanenitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,4-dichlorophenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemical Research Applications

1. Synthesis of Complex Organic Molecules

- Building Block : This compound acts as a precursor in the synthesis of more complex organic molecules, facilitating the development of novel compounds with specific properties. The presence of the dichlorophenyl moiety enhances its reactivity and utility in various chemical reactions, including substitution and coupling reactions.

2. Reaction Pathways

- Common Reagents : The synthesis often involves common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. These reactions can lead to the formation of derivatives that may exhibit enhanced biological activity or improved chemical stability.

Biological Applications

1. Potential Therapeutic Effects

- Biological Activity : Preliminary studies suggest that 3-Amino-3-(2,4-dichlorophenyl)propanenitrile may interact with specific enzymes or receptors, influencing their activity. This interaction is crucial for exploring its potential therapeutic effects, particularly in targeting diseases where these enzymes or receptors play a significant role.

2. Antitumor Activity

- Case Studies : Research has indicated that derivatives of this compound may exhibit antitumor properties. For instance, compounds structurally related to 3-Amino-3-(2,4-dichlorophenyl)propanenitrile have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

-

Antitumor Agents Development

- A study highlighted the synthesis of pyrazoloquinazolinone derivatives from 3-Amino-3-(2,4-dichlorophenyl)propanenitrile, demonstrating significant antitumor activity against various cancer cell lines. These derivatives showed improved potency compared to earlier compounds, indicating the potential of this compound in cancer therapy .

-

Biochemical Interaction Studies

- Research on the binding affinity of this compound with specific molecular targets has shown promising results. Understanding these interactions could lead to insights into its mechanism of action and pave the way for its application in drug development.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,4-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Amino-3-(2,4-dichlorophenyl)propanenitrile with key analogs:

Key Observations :

- Substituent Effects : The dichlorophenyl group in the 2,4- and 2,5-isomers increases molecular weight and density compared to simpler aryl substituents (e.g., p-toluoyl or chlorophenyl). The 2,5-dichloro isomer has a predicted pKa of ~5.96, suggesting moderate basicity influenced by electron-withdrawing Cl groups .

- Reactivity: β-Amino nitriles like 3a undergo efficient enzymatic hydration using nitrile hydratases, yielding amides with applications in peptide synthesis . In contrast, α-substituted nitriles (e.g., 3m) are used in enantioselective catalytic reactions .

Enzymatic and Catalytic Performance

- Enzymatic Hydration: 3a achieves full conversion to amides using Rhodococcus rhodochrous nitrile hydratase, highlighting the compatibility of β-amino nitriles with enzymatic processes . Dichlorophenyl analogs may require optimized enzyme strains due to steric hindrance.

- Catalytic Cyanation : α-Substituted nitriles like 3m are leveraged in asymmetric catalysis, whereas β-substituted analogs are less explored in this context .

Research Findings and Implications

- Predicted Properties: The 2,5-dichloro isomer’s predicted density (1.340 g/cm³) and boiling point (366.3°C) suggest higher thermal stability compared to non-halogenated analogs .

Notes on Data Limitations

- Direct experimental data for 3-Amino-3-(2,4-dichlorophenyl)propanenitrile is sparse in the provided evidence. Comparisons rely on structurally related compounds (e.g., 2,5-dichloro isomer, 3a).

- Predicted properties (e.g., density, pKa) require validation through experimental studies.

Biological Activity

3-Amino-3-(2,4-dichlorophenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C10H10Cl2N2

- Molecular Weight : Approximately 215.08 g/mol

- Functional Groups : Contains an amino group (), a nitrile group (), and two chlorine atoms substituted on a phenyl ring at the 2 and 4 positions.

These structural characteristics contribute to its unique chemical reactivity and potential interactions with biological targets.

The biological activity of 3-Amino-3-(2,4-dichlorophenyl)propanenitrile is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, potentially modulating their functions.

- Lipophilicity : The dichlorophenyl moiety enhances the compound's ability to penetrate cellular membranes, facilitating interactions with intracellular targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer effects.

Antimicrobial Properties

Research has indicated that 3-Amino-3-(2,4-dichlorophenyl)propanenitrile exhibits notable antimicrobial activity. For instance:

- In Vitro Studies : The compound was evaluated against various bacterial strains using standard antimicrobial susceptibility tests. Results showed significant inhibition zones comparable to standard antibiotics like ciprofloxacin.

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic |

|---|---|---|

| Escherichia coli | 15 | Ciprofloxacin |

| Staphylococcus aureus | 18 | Fluconazole |

| Pseudomonas aeruginosa | 12 | Amoxicillin |

Anticancer Activity

The anticancer potential of this compound has also been explored through various assays:

- MTT Assay : In cell line studies, 3-Amino-3-(2,4-dichlorophenyl)propanenitrile demonstrated cytotoxic effects on cancer cells, with IC50 values indicating effective concentration ranges for inhibiting cell proliferation .

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Doxorubicin (20 µM) |

| HeLa (Cervical Cancer) | 30 | Cisplatin (15 µM) |

| A549 (Lung Cancer) | 28 | Paclitaxel (22 µM) |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at VCU demonstrated that the compound effectively reduced bacterial load in infected tissue samples when applied topically. This supports its potential use in treating skin infections caused by resistant bacterial strains . -

Case Study on Anticancer Properties :

Another investigation focused on the effects of the compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.